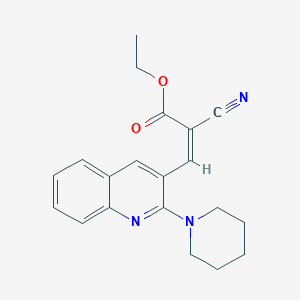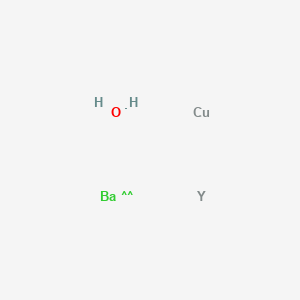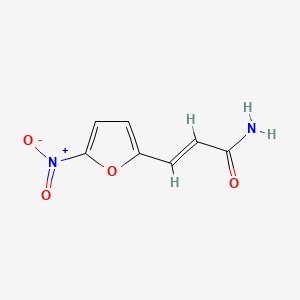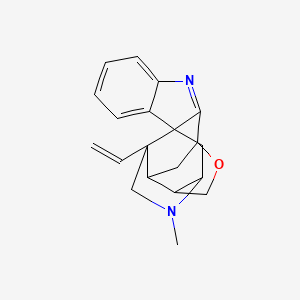
Koumine
Vue d'ensemble
Description
15-Ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene is a member of indoles.
CID 5318846 is a natural product found in Gelsemium and Gelsemium elegans with data available.
Applications De Recherche Scientifique
Anxiolytic Properties
Koumine, an active alkaloid of the neurotoxic plant Gelsemium, has demonstrated anxiolytic-like activities without affecting other autonomic, neurological, and physical functions. This was observed in functional observation battery tests, open-field tests, and Vogel conflict tests in rodents, suggesting its potential as a safe and effective medication for pathological anxiety (Chen et al., 2017).
Anti-Inflammatory Effects
This compound has shown efficacy as an anti-inflammatory agent. It induces a decrease in levels of inducible nitric oxide synthase, nitric oxide, and various inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This coincides with the inhibition of NF-κB, ERK, and p38 pathways, highlighting its potential in treating inflammatory conditions (Yuan et al., 2016).
Antioxidant Properties
This compound's antioxidant capability has been evidenced by its protective effect against H2O2-induced oxidative stress and apoptosis in IPEC-J2 cells. It decreases reactive oxygen species production and restores the activities of key antioxidant enzymes, suggesting its role in cellular protection against oxidative damage (Yuan et al., 2019).
Neuropathic Pain Treatment
In neuropathic pain models, this compound has shown significant analgesic and anti-inflammatory effects, potentially due to its impact on astrocyte activation, pro-inflammatory cytokine release, and promotion of astrocyte autophagy in the spinal cord (Jin et al., 2018).
Cancer Research
This compound's apoptotic effect on cancer cells, such as human breast cancer cells, has been noted. It induces cell cycle arrest and apoptosis, modulating the expression of key apoptotic proteins, indicating its potential as a chemotherapeutic agent (Zhang et al., 2015).
Pharmacological Target Identification
This compound has been identified as a positive allosteric modulator of the Translocator Protein 18 kDa (TSPO), which is a therapeutic target for pain treatment. This discovery lays the foundation for its use in treating inflammatory and neuropathic pain and demonstrates the allostery in TSPO (Xiong et al., 2021).
Rheumatoid Arthritis
In models of rheumatoid arthritis, this compound effectively attenuated arthritis progression and was associated with its immunoregulatory action. This suggests its therapeutic potential in treating arthritis (Yang et al., 2016).
Neuroinflammation and Neuropathic Pain
This compound's ability to attenuate neuroglia activation and inflammatory response in neuropathic pain models, possibly through inhibition of microglia activation and modulation of astrocyte activity, suggests its role in managing neuropathic pain (Jin et al., 2018).
Propriétés
IUPAC Name |
15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYEMHGPMGUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




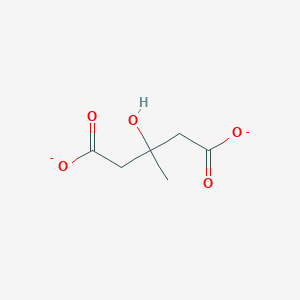



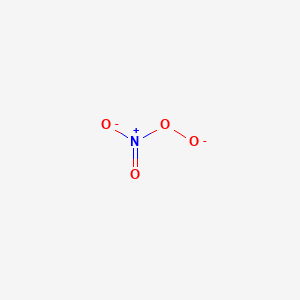

![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(12Z,23Z)-15-hydroxy-21-methoxy-9,20-dimethyl-6,8,11,17-tetraoxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,12,23,25(28)-hexaen-19-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1240120.png)
![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)


